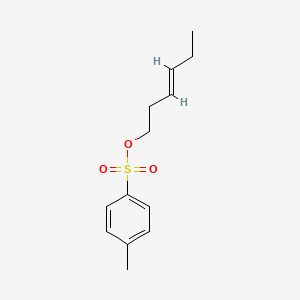

(E)-Hex-3-enyl 4-methylbenzenesulfonate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H18O3S |

|---|---|

Molecular Weight |

254.35 g/mol |

IUPAC Name |

[(E)-hex-3-enyl] 4-methylbenzenesulfonate |

InChI |

InChI=1S/C13H18O3S/c1-3-4-5-6-11-16-17(14,15)13-9-7-12(2)8-10-13/h4-5,7-10H,3,6,11H2,1-2H3/b5-4+ |

InChI Key |

PTCRTTULASBLSJ-SNAWJCMRSA-N |

Isomeric SMILES |

CC/C=C/CCOS(=O)(=O)C1=CC=C(C=C1)C |

Canonical SMILES |

CCC=CCCOS(=O)(=O)C1=CC=C(C=C1)C |

Origin of Product |

United States |

Synthetic Methodologies for E Hex 3 Enyl 4 Methylbenzenesulfonate and Analogues

Direct Tosylation of (E)-Hex-3-en-1-ol

The most straightforward method for preparing (E)-Hex-3-enyl 4-methylbenzenesulfonate (B104242) is the direct tosylation of its parent alcohol, (E)-Hex-3-en-1-ol. This reaction involves the conversion of the hydroxyl group (-OH) into a tosylate group (-OTs), which is a significantly better leaving group. masterorganicchemistry.com This transformation occurs without altering the stereochemistry at the carbon atom bearing the oxygen. masterorganicchemistry.comlibretexts.org

The tosylation of an alcohol is typically achieved by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base. youtube.com The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. masterorganicchemistry.com

Common reagents and conditions include:

Tosyl Chloride (TsCl): This is the source of the tosyl group.

Base: Pyridine (B92270) is frequently used as both the solvent and the base. libretexts.orgyoutube.com Other tertiary amines like triethylamine (B128534) (Et3N) are also common. researchgate.net Inorganic bases such as potassium carbonate (K2CO3) can also be employed, particularly in solvent-free conditions. researchgate.netsciencemadness.org

Catalyst: 4-Dimethylaminopyridine (DMAP) is sometimes used as a catalyst to accelerate the reaction, especially for sterically hindered or less reactive alcohols. researchgate.net

The general mechanism involves the alcohol acting as a nucleophile, attacking the electrophilic sulfur atom of TsCl. youtube.com The base then deprotonates the resulting intermediate to yield the final tosylate product. youtube.comchemistrysteps.com

Interactive Table: Common Reagent Combinations for Tosylation

| Reagent System | Role of Components | Typical Substrates | Reference |

| TsCl / Pyridine | TsCl: Tosylating agent; Pyridine: Base and Solvent | Primary and Secondary Alcohols | libretexts.orgyoutube.com |

| TsCl / Et3N / DMAP | TsCl: Tosylating agent; Et3N: Base; DMAP: Catalyst | Alcohols, including those in complex molecules | researchgate.net |

| TsCl / K2CO3 | TsCl: Tosylating agent; K2CO3: Solid Base | Primary Alcohols, Benzyl (B1604629) Alcohols, Glycols | researchgate.netsciencemadness.org |

Optimizing reaction parameters is crucial for maximizing yield and purity while minimizing reaction time. Key parameters include the choice of solvent, temperature, and stoichiometry of the reagents.

Solvent: While pyridine can serve as both a solvent and a base, other solvents like acetonitrile (B52724) are also used. researchgate.net The choice of solvent can influence reaction rate and the solubility of reagents. Recent developments have focused on solvent-free conditions, which offer environmental and practical advantages. researchgate.netsciencemadness.org

Temperature: Tosylation reactions are often conducted at reduced temperatures (e.g., 0 °C) to control the reaction rate and prevent side reactions, followed by warming to room temperature. libretexts.org However, some procedures, particularly those involving more complex substrates, may require heating. researchgate.net

Stoichiometry: An excess of tosyl chloride and the base is often used to ensure the complete conversion of the alcohol. For instance, molar ratios of alcohol:TsCl:Et3N might be set to 1:2.2:2.85 to drive the reaction to completion. researchgate.net For the tosylation of diols, up to 3 equivalents of TsCl may be used. sciencemadness.org

For both laboratory and industrial applications, the scalability of a synthetic procedure is a significant factor. Methods for tosylation have been successfully scaled up to the 100 mmol level without significant limitations. researchgate.netsciencemadness.org

From a green chemistry perspective, solvent-free tosylation presents a major advantage. sciencemadness.org By grinding the alcohol with solid potassium carbonate and tosyl chloride, the reaction can proceed rapidly and efficiently, often in a matter of minutes, without the need for organic solvents. researchgate.netsciencemadness.org This approach simplifies the work-up process, reduces waste, and is considered a more environmentally benign chemical process. researchgate.net The major advantages of this solvent-free method include procedural simplicity, high yields, short reaction times, and high selectivity. sciencemadness.org

Alternative Synthetic Routes to Alkenyl Tosylates

Besides the direct tosylation of alcohols, other methodologies exist for the synthesis of alkenyl tosylates, often starting from different precursors and allowing for greater control over the stereochemistry of the double bond.

Alkenyl tosylates can be synthesized from precursors other than the corresponding unsaturated alcohols. A prominent alternative route involves the conversion of carbonyl compounds, such as β-keto esters, into enol tosylates. organic-chemistry.org This transformation provides access to trisubstituted alkenyl tosylates, which are valuable intermediates in cross-coupling reactions. organic-chemistry.orgrsc.org The reaction typically involves treating the β-keto ester with TsCl in the presence of a specific base combination, which also allows for stereochemical control. organic-chemistry.org

Interactive Table: Synthesis of Alkenyl Tosylates from β-Keto Esters

| Precursor Type | Reagent System | Product Type | Key Feature | Reference |

| β-Keto Esters | TsCl-N-methylimidazole (NMI)-Et3N | (E)-Enol Tosylates | Stereoselective formation of the E-isomer | organic-chemistry.org |

| β-Keto Esters | TsCl-NMI-LiOH | (Z)-Enol Tosylates | Stereoselective formation of the Z-isomer | organic-chemistry.org |

| α-Substituted β-keto esters | TsCl / Me2N(CH2)6NMe2 | (E)-Enol Tosylates | High (E)-selectivity | organic-chemistry.org |

| α-Substituted β-keto esters | TsCl / TMEDA / LiCl | (Z)-Enol Tosylates | High (Z)-selectivity | organic-chemistry.org |

Controlling the geometry of the double bond is a critical aspect of modern organic synthesis. Stereoselective methods have been developed to prepare either the (E) or (Z) isomer of an alkenyl tosylate with high fidelity. organic-chemistry.org

For example, the enol tosylation of β-keto esters can be directed to selectively produce one stereoisomer over the other by carefully choosing the base and additives. The combination of TsCl, N-methylimidazole (NMI), and triethylamine (Et3N) typically yields the (E)-enol tosylate. In contrast, using TsCl, NMI, and lithium hydroxide (B78521) (LiOH) favors the formation of the (Z)-enol tosylate. organic-chemistry.org These stereochemically defined enol tosylates can then participate in subsequent reactions, such as Suzuki-Miyaura cross-couplings, with retention of the double bond configuration. organic-chemistry.org Such approaches are crucial for the synthesis of complex molecules where precise stereochemistry is required. organic-chemistry.org

Catalytic Methods for Tosylate Formation

The synthesis of tosylates, including (E)-Hex-3-enyl 4-methylbenzenesulfonate, has traditionally relied on the reaction of an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a stoichiometric amount of a base, such as pyridine. google.comnih.gov While effective, this method can present challenges, including the use of excess reagents and potentially harsh reaction conditions. Modern synthetic chemistry has increasingly focused on the development of catalytic methods for tosylate formation, aiming to improve efficiency, selectivity, and environmental compatibility. These catalytic approaches often utilize milder conditions and offer pathways to tosylate compounds that may be sensitive to traditional methods. Catalytic systems involving Lewis acids, organocatalysts, and other metal-based reagents have been developed for the efficient tosylation of a wide range of alcohols, including primary and secondary alcohols analogous to (E)-hex-3-en-1-ol.

Lewis Acid Catalysis

Lewis acids have emerged as effective catalysts for the direct tosylation of alcohols using the more economical and stable p-toluenesulfonic acid (p-TsOH) as the tosylating agent, circumventing the need for the more reactive and moisture-sensitive p-toluenesulfonyl chloride or anhydride (B1165640). mdma.ch Research has demonstrated that Zirconium(IV) chloride (ZrCl₄) is a particularly efficient catalyst for this transformation. mdma.ch In a comparative study, various Lewis acids were tested for their ability to catalyze the tosylation of phenyl propanol (B110389) with p-TsOH. ZrCl₄ provided a significantly higher yield (87%) compared to other Lewis acids such as Aluminum chloride (AlCl₃, 37%), Hafnium(IV) chloride (HfCl₄, 28%), Titanium(IV) chloride (TiCl₄, 12%), and Tin(IV) chloride (SnCl₄, 8%). mdma.ch This method demonstrates high chemoselectivity, with primary alcohols being tosylated preferentially over secondary alcohols. mdma.ch The reaction is typically carried out under reflux in a solvent like methylene (B1212753) chloride. mdma.ch

Other Metal-Based Catalysts

Beyond zirconium, other metal compounds have been successfully employed to catalyze tosylate formation.

Ytterbium(III) Trifluoromethanesulfonate (B1224126) (Yb(OTf)₃): This catalyst is highly effective for the reaction of both primary and secondary alcohols with p-toluenesulfonic anhydride. The reactions proceed under neutral and mild conditions, with high yields of the corresponding alkyl tosylates. organic-chemistry.org

Dibutyltin Oxide: This organotin compound serves as a catalyst for the selective and rapid sulfonylation of glycols at the primary alcohol position. This demonstrates the potential for high regioselectivity in molecules with multiple hydroxyl groups. organic-chemistry.org

Palladium(II) Catalysis: While not a direct method for O-tosylation of alcohols, palladium(II) catalysts are used in related transformations of allylic alcohols. For instance, a one-pot reaction of allylic alcohols with tosyl isocyanate, followed by palladium(II)-catalyzed allylic substitution, yields N-tosyl (E)-allylic amines with high regio- and stereoselectivity. organic-chemistry.orgnih.gov This highlights the utility of metal catalysis in activating allylic systems for reactions involving tosyl groups.

Organocatalytic Methods

Organocatalysis offers a metal-free alternative for tosylation reactions, often proceeding under mild conditions that are compatible with sensitive functional groups.

4-Dimethylaminopyridine (DMAP): DMAP is a widely used nucleophilic catalyst for acylation and sulfonylation reactions. nih.govresearchgate.net In the presence of a base like triethylamine (TEA), a catalytic amount of DMAP reacts with tosyl chloride to form a highly reactive tosylpyridinium intermediate. This intermediate is then readily attacked by the alcohol to form the desired tosylate. However, it is noteworthy that for certain substrates, such as some substituted benzyl alcohols, this method can lead to the formation of the corresponding chloride instead of the tosylate. nih.govsemanticscholar.org

4-Methylpyridine N-oxide: This catalyst facilitates an amine-free sulfonylation of various alcohols at room temperature. The method is particularly mild and can be applied to base-sensitive substrates, yielding sulfonylated products in high yields. organic-chemistry.org

Diarylborinic Acid: Diarylborinic acid catalysis represents an efficient method for the selective sulfonylation of 1,2- and 1,3-diols. This approach is competitive with the more traditional organotin-catalyzed reactions in terms of efficiency and operational simplicity. organic-chemistry.org

The table below summarizes various catalytic methods applicable to the formation of tosylates from alcohols.

| Catalyst | Tosylating Agent | Substrate Scope | Conditions | Typical Yield | Reference |

|---|---|---|---|---|---|

| Zirconium(IV) chloride (ZrCl₄) | p-Toluenesulfonic acid (p-TsOH) | Primary & Secondary Alcohols | Reflux in CH₂Cl₂ | High (e.g., 87% for phenyl propanol) | mdma.ch |

| Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) | p-Toluenesulfonic anhydride (Ts₂O) | Primary & Secondary Alcohols | Neutral, mild conditions | High | organic-chemistry.org |

| Dibutyltin oxide | p-Toluenesulfonyl chloride (TsCl) | Primary alcohols in glycols (selective) | Triethylamine, CH₂Cl₂ | High | organic-chemistry.org |

| 4-Dimethylaminopyridine (DMAP) | p-Toluenesulfonyl chloride (TsCl) | Alcohols | Triethylamine, CH₂Cl₂, 0°C to 15°C | Moderate to High | nih.govsemanticscholar.org |

| 4-Methylpyridine N-oxide | Not specified | Various alcohols (including base-sensitive) | Room temperature, 4Å molecular sieves | High | organic-chemistry.org |

Applications in Complex Molecule Synthesis

As a Building Block for Natural Product Total Synthesis

The structural features of (E)-Hex-3-enyl 4-methylbenzenesulfonate (B104242) make it a plausible, though not widely documented, precursor in the assembly of complex natural product frameworks.

Incorporation into Polycyclic Systems

The carbon backbone of (E)-Hex-3-enyl 4-methylbenzenesulfonate could theoretically be incorporated into polycyclic systems through several strategic bond formations. Intramolecular cyclization reactions are a hallmark of complex molecule synthesis. For instance, following displacement of the tosylate by a suitable nucleophile, the hexenyl chain could be induced to cyclize. A hypothetical scenario would involve the initial alkylation of a cyclic nucleophile, such as a β-ketoester, with This compound . Subsequent manipulation of functional groups could then set the stage for an intramolecular aldol (B89426) condensation or a radical cyclization, ultimately forging a new ring and creating a polycyclic system. However, there are no specific examples in the reviewed literature of this exact pathway being utilized in the total synthesis of a named natural product.

Role in Stereocontrol within Synthetic Routes

The stereochemistry of the double bond in This compound could, in principle, play a role in stereocontrolled reactions. For example, in a substrate-controlled diastereoselective reaction, the trans configuration of the alkene could influence the facial selectivity of an approaching reagent to a nearby stereocenter. This could be relevant in reactions such as diastereoselective epoxidation or dihydroxylation of the double bond after it has been incorporated into a larger molecular framework. Nevertheless, published synthetic routes that explicitly leverage the stereochemistry of this specific tosylate for stereocontrol during the synthesis of a complex molecule are not apparent.

Precursor to Pharmaceutically Relevant Scaffolds

Heterocyclic structures are cornerstones of many pharmaceutical agents. The reactivity of This compound suggests its potential as a precursor to such scaffolds, although direct evidence is scarce.

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles, such as piperidines and pyrrolidines, are prevalent in medicinal chemistry. One could envision the synthesis of a substituted piperidine (B6355638) derivative beginning with the reaction of This compound with a primary amine. This would form an N-alkylated secondary amine. Subsequent intramolecular aminomercuration or a palladium-catalyzed amino-Wacker cyclization could then be employed to construct the six-membered piperidine ring. The viability and efficiency of such a sequence would depend on the specific reaction conditions and the nature of the substituents on the amine. Despite the chemical feasibility, there is a lack of specific literature examples demonstrating this transformation with This compound .

Formation of Oxygen-Containing Heterocycles

Oxygen-containing heterocycles, like tetrahydropyrans and tetrahydrofurans, are also common motifs in biologically active molecules. The synthesis of a substituted tetrahydropyran (B127337) could potentially be initiated from the hydrolysis of the tosylate of This compound to the corresponding alcohol, (E)-hex-3-en-1-ol. This alcohol could then undergo an intramolecular oxymercuration-demercuration or an acid-catalyzed cyclization to form the tetrahydropyran ring. The regioselectivity of such a cyclization would be a critical factor. As with the nitrogen heterocycles, specific examples of this approach with the title compound are not documented in the available literature.

Intermediate in the Synthesis of Specialty Chemicals

Beyond natural products and pharmaceuticals, organic compounds are synthesized for a multitude of applications as "specialty chemicals," which can include fragrances, flavorings, and materials science components. The (E)-hex-3-enyl moiety is found in some fragrance compounds. It is conceivable that This compound could serve as an intermediate for introducing this six-carbon chain into a larger molecule to produce a specialty chemical with desired olfactory or material properties. For example, it could be used to alkylate a phenolic compound, leading to an ether with a specific fragrance profile. However, there is no readily available information linking This compound to the synthesis of specific, named specialty chemicals.

Spectroscopic and Structural Elucidation Methodologies

Advanced NMR Spectroscopy for Stereochemical Assignment (e.g., NOESY, COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For (E)-Hex-3-enyl 4-methylbenzenesulfonate (B104242), 1D NMR (¹H and ¹³C) provides initial confirmation of the carbon-hydrogen framework. However, advanced 2D NMR techniques are essential for the definitive assignment of the double bond's (E)-stereochemistry.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the scalar coupling (J-coupling) network within the molecule. It would show correlations between adjacent protons, for instance, between the protons on C-1 and C-2, C-2 and the vinylic proton on C-3, the vinylic proton on C-4 and the protons on C-5, and finally between the protons on C-5 and C-6. This confirms the spin system of the hexenyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is particularly crucial for stereochemical assignment. It detects through-space interactions between protons that are in close proximity. To confirm the (E) or trans configuration of the double bond, one would look for a Nuclear Overhauser Effect (NOE) correlation between the vinylic proton on C-3 and the methylene (B1212753) protons on C-5, and similarly between the vinylic proton on C-4 and the methylene protons on C-2. The absence of a strong NOE between the vinylic protons on C-3 and C-4, coupled with the presence of the aforementioned correlations, provides strong evidence for the trans arrangement across the double bond.

While detailed 2D NMR studies for this specific compound are not widely published, ¹H NMR data has been reported. kyoto-u.ac.jp

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Aromatic-H (ortho to SO₂) | 7.79 | dt | 8.5, 2.0 |

| Aromatic-H (meta to SO₂) | 7.34 | m | |

| Vinylic-H (C-4) | 5.48 | dtt | 10.5, 7.5, 1.5 |

| Vinylic-H (C-3) | 5.18 | dtt | 10.5, 7.5, 1.5 |

| Aromatic-CH₃ | 2.45 | s |

Table 1: Representative ¹H NMR Data for a Hex-3-enyl 4-methylbenzenesulfonate isomer. kyoto-u.ac.jp

Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight and providing structural information through fragmentation analysis. For (E)-Hex-3-enyl 4-methylbenzenesulfonate, soft ionization techniques like Electrospray Ionization (ESI) are used to confirm the molecular mass.

In a typical ESI-MS analysis, the compound is detected as protonated or sodiated adducts. For this compound (Molecular Weight: 254.35 g/mol ), the expected ions would be [M+H]⁺ at m/z 255.1 and [M+Na]⁺ at m/z 277.1. google.com

Under conditions that induce fragmentation (e.g., collision-induced dissociation in MS/MS), characteristic fragmentation patterns for sulfonate esters are observed. Key fragmentation pathways include:

Cleavage of the S-O bond: This is a common fragmentation pathway for sulfonate esters.

Loss of SO₂: The molecule can undergo rearrangement to eliminate sulfur dioxide (SO₂), a neutral loss of 64 Da. aaqr.orgnih.gov

Formation of the tosyl cation or related fragments: A prominent peak at m/z 155 corresponding to the [CH₃C₆H₄SO₂]⁺ ion and a peak at m/z 91 corresponding to the tropylium ion [C₇H₇]⁺, formed by loss of SO₂ from the tosyl cation, are characteristic of the p-toluenesulfonate group.

Fragmentation of the hexenyl chain: Cleavage within the alkyl chain can also occur. libretexts.orglibretexts.org

| m/z Value | Possible Ion Identity | Significance |

| 277.1 | [M+Na]⁺ | Confirms molecular weight with sodium adduct. google.com |

| 255.1 | [M+H]⁺ | Confirms molecular weight with protonated molecule. google.com |

| 155 | [CH₃C₆H₄SO₂]⁺ | Characteristic fragment of the tosyl group. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a stable fragment from the tosyl group. |

Table 2: Expected Mass Spectrometry Fragments for this compound.

Infrared Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a compound. The IR spectrum of this compound would display characteristic absorption bands corresponding to its alkene and sulfonate ester moieties.

Alkene Group: The C=C double bond stretch for a trans-disubstituted alkene typically appears in the region of 1665-1675 cm⁻¹. The vinylic C-H bond (=C-H) stretching vibration is expected just above 3000 cm⁻¹ (typically 3010-3040 cm⁻¹). orgchemboulder.comlibretexts.org A strong C-H out-of-plane bending vibration for the trans double bond is characteristically found around 960-975 cm⁻¹. libretexts.org

Sulfonate Ester Group: The sulfonate group gives rise to strong, characteristic absorptions. The asymmetric and symmetric stretching vibrations of the S=O bonds are observed in the ranges of 1350-1370 cm⁻¹ and 1170-1190 cm⁻¹, respectively. nih.gov The S-O single bond stretch also appears in the fingerprint region.

Aromatic and Alkyl Groups: The spectrum will also show absorptions for the aromatic C-H and C=C bonds of the tosyl group, as well as the aliphatic C-H stretching and bending vibrations of the hexenyl chain below 3000 cm⁻¹. libretexts.org

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Alkene (=C-H) | Stretch | 3010 - 3040 |

| Alkene (C=C) | Stretch | 1665 - 1675 |

| Alkene (=C-H) | Out-of-plane bend (trans) | 960 - 975 |

| Sulfonate (S=O) | Asymmetric Stretch | 1350 - 1370 |

| Sulfonate (S=O) | Symmetric Stretch | 1170 - 1190 |

| Alkyl (C-H) | Stretch | 2850 - 2960 |

| Aromatic (C=C) | Stretch | ~1600, ~1490 |

Table 3: Characteristic Infrared Absorption Frequencies for this compound.

Computational and Theoretical Studies

Quantum Chemical Calculations of Reactivity and Selectivity

Quantum chemical calculations are instrumental in understanding the intrinsic reactivity and selectivity of organic compounds. For (E)-Hex-3-enyl 4-methylbenzenesulfonate (B104242), such calculations would illuminate the electronic structure and predict its behavior in chemical reactions.

Transition State Analysis for Reaction Pathways

Transition state theory is a cornerstone of computational chemistry for predicting reaction rates and mechanisms. The analysis of transition states for reactions involving molecules similar to (E)-Hex-3-enyl 4-methylbenzenesulfonate, such as other secondary tosylates and hexenyl esters, provides valuable insights.

One of the primary reactions of tosylates is solvolysis, which can proceed through various mechanisms, including SN1, SN2, and concerted pathways. Computational studies on the solvolysis of simple secondary tosylates suggest that the mechanism can be complex, with the possibility of competing concerted pathways rather than a discrete carbocation intermediate. For instance, studies on the solvolysis of secondary tosylates in 50% aqueous trifluoroethanol indicate a concerted pathway with an "open" transition state.

Another relevant reaction pathway for the alkenyl moiety is its reaction with atmospheric oxidants like ozone. Theoretical studies on the gas-phase ozonolysis of cis-3-hexenyl esters have been performed, identifying the transition states for the initial addition of ozone to the double bond. These calculations help in understanding the atmospheric fate of such compounds.

| Reaction Type | Analogous System | Computational Method | Key Findings |

|---|---|---|---|

| Solvolysis | Simple secondary tosylates | DFT | Favors a concerted pathway with an open transition state, often without a discrete carbocation intermediate. |

| Ozonolysis | cis-3-hexenyl formate | DFT | Characterization of transition state structures for ozone addition to the C=C double bond. nih.gov |

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is crucial to its reactivity. Conformational analysis helps in identifying the most stable conformers and the energy barriers between them. For an acyclic ester like this compound, the conformational landscape is primarily dictated by rotations around single bonds.

In general, esters are known to predominantly exist in the Z conformation, where the alkyl group of the alcohol and the carbonyl oxygen are on the same side of the C-O single bond. This preference is due to a combination of steric and electronic factors. The energy difference between the Z and E conformers can be significant. The long hexenyl chain introduces additional degrees of freedom, leading to a complex potential energy surface with multiple local minima. Computational methods like molecular mechanics and density functional theory (DFT) are employed to explore these energy landscapes and identify the low-energy conformers that are most likely to be populated at a given temperature.

Molecular Dynamics Simulations of Reactions

Molecular dynamics (MD) simulations provide a means to study the time evolution of a chemical system, offering insights into reaction dynamics, solvent effects, and the role of molecular motion in chemical processes. While specific MD simulations for reactions of this compound are not readily found, studies on the hydrolysis of simple esters in aqueous solutions offer a relevant analogy.

MD simulations, particularly those employing ab initio or Car-Parrinello methods, have been used to investigate the mechanism of ester hydrolysis. researchgate.net These simulations have highlighted the role of water molecules in not just acting as a solvent but also participating directly in the reaction mechanism through cooperative catalysis, often involving autoionization-generated hydroxide (B78521) and hydronium ions. researchgate.netresearchgate.net Such studies can reveal the intricate details of bond-making and bond-breaking events in the condensed phase, which are often not fully captured by static quantum chemical calculations. For a molecule like this compound, MD simulations could be employed to study its solvolysis in various solvents, providing a dynamic picture of the reaction pathway and the influence of the solvent environment.

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for the prediction of spectroscopic data, which can be invaluable for structure elucidation and characterization. Density functional theory (DFT) has become a standard method for predicting NMR chemical shifts and other spectroscopic parameters.

The prediction of 1H and 13C NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. Studies have shown that these methods can provide accurate predictions for a wide range of organic molecules, including organosulfur compounds. The accuracy of the predictions can be influenced by the choice of functional and basis set, as well as the inclusion of solvent effects. For this compound, computational prediction of its NMR spectrum would aid in the assignment of its experimental spectrum and confirm its structure.

| Spectroscopic Parameter | Computational Method | Application to Analogous Systems |

|---|---|---|

| 1H and 13C NMR Chemical Shifts | DFT-GIAO | Successfully used for predicting chemical shifts in various organosulfur compounds, aiding in structure verification. chemrxiv.orgresearchgate.net |

Computational Design of Novel Transformations

Computational chemistry is increasingly being used not only to understand existing chemical reactions but also to design new ones. This involves the in silico design of catalysts and reagents to achieve desired chemical transformations with high efficiency and selectivity.

While there are no specific examples of the computational design of novel transformations for this compound, the principles of computational catalyst design are broadly applicable. For instance, DFT calculations can be used to screen potential catalysts for reactions involving the alkenyl or tosylate functionalities. This could involve designing catalysts for cross-coupling reactions of the alkenyl tosylate or for selective transformations of the double bond. researchgate.net By calculating reaction barriers and catalyst properties, computational chemists can guide experimental efforts towards the discovery of new and improved chemical reactions. For example, computational studies have been instrumental in rationalizing the mechanism and stereoselectivity of boron-catalyzed asymmetric aldol (B89426) reactions of siloxy esters, which could inspire the design of new reactions for other ester derivatives. researchgate.net

Derivatives and Analogues of E Hex 3 Enyl 4 Methylbenzenesulfonate

Synthesis of Related Alkyl and Alkenyl Tosylates

The synthesis of tosylates, including alkyl and alkenyl derivatives, is a fundamental transformation in organic chemistry, primarily involving the conversion of alcohols into sulfonic esters. This conversion transforms a poor leaving group (hydroxyl) into an excellent one (tosylate), facilitating subsequent nucleophilic substitution and elimination reactions. lumenlearning.commasterorganicchemistry.com

The most common method for preparing tosylates is the reaction of an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. chemistrysteps.comyoutube.com The base, typically pyridine (B92270) or triethylamine (B128534), serves to neutralize the hydrochloric acid byproduct formed during the reaction. lumenlearning.com An important feature of this method is that the reaction occurs at the oxygen atom of the alcohol, and therefore proceeds with retention of configuration at any stereogenic carbon center. lumenlearning.commasterorganicchemistry.com

General Reaction for Tosylate Synthesis: ROH + TsCl → ROTs + HCl (in the presence of a base)

Solvent-free conditions have also been developed for the chemoselective and scalable preparation of alkyl tosylates. researchgate.netsciencemadness.org One effective method involves grinding the alcohol with TsCl and a solid base, such as potassium carbonate. For less reactive alcohols, the addition of potassium hydroxide (B78521) can increase the reaction rate and yield. sciencemadness.org This approach has been successfully applied to a variety of alcohols, including unsaturated ones like citronellol, demonstrating its utility for creating alkenyl tosylates. sciencemadness.org

The synthesis of more complex alkenyl tosylates can also be achieved. For instance, reductive homo-coupling of alkyl tosylates can be catalyzed by nickel and cobalt complexes to form larger alkyl dimers. nih.gov While this is a reaction of tosylates, the starting materials are themselves derivatives that must first be synthesized, typically from the corresponding alcohols. nih.gov

Below is a table summarizing various synthetic conditions for the tosylation of alcohols.

| Alcohol Type | Reagents | Base | Conditions | Key Features | Reference |

|---|---|---|---|---|---|

| Primary/Secondary Alcohols | p-Toluenesulfonyl chloride (TsCl) | Pyridine | Solution, often at 0 °C to room temperature | Standard, widely used method; retention of stereochemistry. | lumenlearning.commasterorganicchemistry.com |

| Benzylic Alcohols, Ethylene Glycols | TsCl | Potassium Carbonate (K₂CO₃) | Solvent-free, grinding | Green chemistry approach, fast reaction times, high selectivity. | sciencemadness.org |

| Less Reactive Alcohols (e.g., 1-Octanol) | TsCl | K₂CO₃ / Potassium Hydroxide (KOH) | Solvent-free, grinding | Increased reactivity for hindered or less reactive alcohols. | sciencemadness.org |

| Terminal Alkynes | [Hydroxy(tosyloxy)iodo]benzene | N/A | Solution | Forms aryl[β-(tosyloxy)vinyl]iodonium tosylates. | acs.org |

Structural Modifications and Their Impact on Reactivity

Structural modifications of alkyl and alkenyl tosylates have a profound impact on their chemical reactivity, particularly in substitution (SN1, SN2) and elimination (E1, E2) reactions. The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion. lumenlearning.com

Key structural factors influencing reactivity include:

Steric Hindrance: The structure of the alkyl or alkenyl chain around the carbon atom bearing the tosylate group is critical. Primary tosylates are most reactive in SN2 reactions, while tertiary tosylates are unreactive via this pathway due to steric hindrance and will instead favor SN1 and E1 mechanisms. chemistrysteps.com Secondary tosylates can undergo both SN2 and SN1 reactions, depending on the nucleophile, solvent, and other conditions. masterorganicchemistry.com

Position of the Double Bond: In alkenyl tosylates like (E)-Hex-3-enyl 4-methylbenzenesulfonate (B104242), the position of the C=C double bond can influence reactivity. A double bond in close proximity to the reaction center can participate in the reaction through neighboring group effects, potentially leading to rearranged products or accelerated reaction rates.

Electronic Effects: Modifications to the benzene (B151609) ring of the tosylate group can alter the leaving group's ability. Electron-withdrawing groups on the ring increase the stability of the tosylate anion, making it an even better leaving group and thus increasing the substrate's reactivity. Conversely, electron-donating groups would decrease reactivity.

| Structural Modification | Effect on Reactivity | Predominant Mechanism(s) | Example |

|---|---|---|---|

| Primary (1°) Alkyl Chain | High reactivity in substitution | SN2 | Ethyl tosylate |

| Secondary (2°) Alkyl Chain | Moderate reactivity | SN1 / SN2 / E1 / E2 | Isopropyl tosylate |

| Tertiary (3°) Alkyl Chain | High reactivity in solvolysis | SN1 / E1 | tert-Butyl tosylate |

| Electron-withdrawing group on tosyl ring | Increased reactivity (better leaving group) | Applicable to all mechanisms | p-Nitrobenzenesulfonate |

| Neighboring double bond | Can accelerate reaction and/or lead to rearrangement | SN1 (via non-classical carbocation) | Cholesteryl tosylate |

Enantiomerically Pure Derivatives and Chiral Auxiliaries

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries, where different enantiomers can exhibit vastly different biological activities. researchgate.net Chiral derivatives of (E)-Hex-3-enyl 4-methylbenzenesulfonate can be prepared by starting with an enantiomerically pure alcohol or by employing a chiral auxiliary in the synthetic route.

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereochemistry has been established, the auxiliary can be removed and ideally recycled. wikipedia.org This strategy allows for the creation of a specific stereoisomer from a non-chiral starting material.

The general process for using a chiral auxiliary involves three main steps:

Attachment: The chiral auxiliary is covalently attached to the substrate molecule.

Stereoselective Reaction: The substrate-auxiliary adduct undergoes a reaction (e.g., alkylation, aldol (B89426) reaction) where the auxiliary directs the approach of the reagent, leading to the formation of one stereoisomer in excess.

Removal: The chiral auxiliary is cleaved from the product, yielding the enantiomerically enriched compound. wikipedia.org

Several types of chiral auxiliaries are commonly used in asymmetric synthesis, including Evans' oxazolidinones, pseudoephedrine amides, and SAMP/RAMP hydrazones. researchgate.netwikipedia.org For synthesizing a chiral derivative of this compound, one could envision a strategy starting with a prochiral precursor, such as a derivative of hexenoic acid. This acid could be coupled to a chiral auxiliary like an Evans oxazolidinone. Subsequent stereoselective reduction of a ketone or alkylation of an enolate, directed by the auxiliary, would set the desired stereocenter. The auxiliary would then be removed, and the resulting chiral alcohol could be converted to the final tosylate. researchgate.net

| Chiral Auxiliary | Typical Application | Mechanism of Control | Reference |

|---|---|---|---|

| Evans' Oxazolidinones | Asymmetric alkylations, aldol reactions | Forms a rigid chelated enolate, sterically blocking one face from electrophilic attack. | wikipedia.org |

| Pseudoephedrine | Asymmetric alkylation of carboxylic acids | Forms a chiral amide enolate; the stereochemistry of the product is directed by the auxiliary's methyl group. | wikipedia.org |

| (S)-(-)-2-Methyl-2-propanesulfinamide (Ellman's Auxiliary) | Synthesis of chiral amines | Condensation with aldehydes/ketones to form sulfinyl imines, which undergo stereoselective nucleophilic addition. | sigmaaldrich.com |

| SAMP/RAMP Hydrazones | Asymmetric alkylation of aldehydes and ketones | Forms a chiral hydrazone which is deprotonated to a metalloenamine; steric hindrance directs the approach of the electrophile. | wikipedia.org |

The synthesis of enantiomerically pure tosylates is crucial for producing complex chiral molecules, as the tosylate can then be displaced with inversion of configuration in a subsequent SN2 reaction, allowing for precise control over the stereochemistry of the final product. researchgate.net

Future Directions in Research

Development of More Sustainable Synthetic Routes

The synthesis of allylic tosylates is notoriously challenging due to the propensity of these molecules to undergo elimination or rearrangement under typical tosylation conditions. nesacs.orgmorressier.com Conventional methods often involve reagents like p-toluenesulfonyl chloride in pyridine (B92270), which can promote unwanted side reactions and involve hazardous solvents. A key area of future research is the development of greener, more efficient, and milder synthetic protocols.

Researchers have identified that using p-toluenesulfonyl anhydride (B1165640) can be advantageous as it produces the p-toluenesulfonate anion, a weaker nucleophile than the chloride ion, thereby reducing nucleophilic side reactions. nesacs.org However, further optimization is needed. Future work could focus on catalytic systems that avoid stoichiometric activators and harsh bases. For instance, enzymatic catalysis or the use of solid-supported, recyclable acid catalysts like montmorillonite (B579905) clay could provide environmentally benign alternatives. jchemlett.com Another promising avenue is the use of flow chemistry, where precise control over temperature and reaction time could minimize the degradation of the sensitive allylic tosylate product.

Table 1: Comparison of Synthetic Routes for Allylic Tosylates

| Feature | Conventional Method (TsCl/Pyridine) | Anhydride Method (Ts2O/NaH) | Potential Sustainable Route |

|---|---|---|---|

| Tosylation Agent | p-Toluenesulfonyl chloride | p-Toluenesulfonic anhydride | Catalytic p-toluenesulfonic acid |

| Base/Activator | Pyridine (stoichiometric) | Sodium Hydride (stoichiometric) | Recyclable solid acid/base |

| Solvent | Pyridine, Dichloromethane | Diethyl ether, THF | 2-MeTHF, Ionic Liquids |

| Key Byproduct | Pyridinium hydrochloride | Sodium p-toluenesulfonate | Water |

| Primary Drawback | Harsh conditions, side reactions | Strong, hazardous base | Catalyst development required |

Discovery of Novel Reactivity Patterns

As an activated allylic electrophile, (E)-Hex-3-enyl 4-methylbenzenesulfonate (B104242) is an excellent substrate for nucleophilic substitution (SN2) reactions. libretexts.orglibretexts.org However, its reactivity profile is far from fully explored. Future investigations should systematically probe its reactions with a diverse array of nucleophiles under non-classical conditions to uncover novel reactivity patterns.

One area of interest is its participation in transition metal-catalyzed cross-coupling reactions. While tosylates are known to participate in reactions like Suzuki and Buchwald-Hartwig aminations, the specific utility of an allylic tosylate like (E)-Hex-3-enyl 4-methylbenzenesulfonate in these transformations remains to be fully demonstrated. masterorganicchemistry.com Such reactions would allow for the direct formation of carbon-carbon and carbon-heteroatom bonds with high selectivity.

Furthermore, exploring its behavior under photoredox or electrochemical conditions could unlock radical-based reaction pathways. For example, single-electron reduction could generate a hexenyl radical, which could then participate in cyclization or conjugate addition reactions, a pathway distinct from its canonical two-electron (ionic) reactivity. researchgate.net A systematic study, similar to those performed on other activated allylic systems, would be highly valuable. researchgate.net

Table 2: Potential Novel Reactivity Studies

| Reaction Class | Potential Reagent/Catalyst | Expected Transformation | Potential Product Type |

|---|---|---|---|

| Cross-Coupling | Palladium or Nickel catalyst, Organoboron reagent | C(sp3)-C(sp2) bond formation | Substituted alkenes |

| Photoredox Catalysis | Ru(bpy)32+, light | Single-electron reduction to radical | Cyclized or coupled products |

| Asymmetric Catalysis | Chiral Lewis acid or transition metal complex | Enantioselective allylic alkylation | Chiral hexenyl derivatives |

| Organocatalysis | Chiral amine or phosphine (B1218219) | SN2' reactions | Regioisomeric functionalized alkenes |

Applications in Emerging Areas of Organic Chemistry

The unique structure of this compound makes it a potentially valuable building block in several emerging areas of synthesis. Its applications could extend beyond traditional methodology into fields requiring complex molecular architectures.

Late-Stage Functionalization: In drug discovery and materials science, the ability to modify a complex molecule in the final steps of a synthesis is highly desirable. This compound could serve as a reagent for introducing the (E)-hex-3-enyl moiety onto a drug scaffold or polymer, potentially altering its biological activity or material properties.

Natural Product Synthesis: The 1,3-diene and related alkene structures are common motifs in biologically active natural products. nih.gov The controlled reactivity of this allylic tosylate could be harnessed for the regio- and stereospecific synthesis of complex natural product skeletons, where precise installation of alkenyl fragments is crucial.

Chemical Biology: As a reactive probe, the compound could be used to alkylate specific nucleophilic residues (e.g., cysteine) in proteins. The attached hexenyl group could serve as a reporter tag or a handle for further chemical modification via "click" chemistry or olefin metathesis, enabling the study of protein function and localization.

Table 3: Potential Applications in Emerging Fields

| Emerging Area | Role of this compound | Potential Impact |

|---|---|---|

| Flow Chemistry | Reactive substrate for continuous processing | Improved yield and safety by minimizing decomposition |

| Late-Stage Functionalization | Reagent for introducing the hexenyl group | Rapid generation of analogs for structure-activity studies |

| Bioconjugation | Covalent modification of biomolecules | Development of chemical probes for studying biological systems |

Q & A

Q. What experimental protocols are recommended for synthesizing (E)-Hex-3-enyl 4-methylbenzenesulfonate with high stereochemical purity?

Methodological Answer:

- Synthesis Optimization : Use a Mitsunobu-like reaction or tosylation of (E)-Hex-3-en-1-ol with 4-methylbenzenesulfonyl chloride under inert conditions. Ensure stoichiometric control (e.g., 1:1.2 molar ratio of alcohol to tosyl chloride) to minimize diastereomer formation .

- Purity Validation : Confirm stereochemical integrity via and NMR, focusing on olefinic proton coupling constants ( for trans configuration). Compare with crystallographic data from analogous sulfonates (e.g., Cyclohexyl 4-methylbenzenesulfonate, , space group) .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. How can researchers reliably characterize the structural and electronic properties of this compound?

Methodological Answer:

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry. Reference monoclinic systems (e.g., symmetry in 2-Aminoanilinium 4-methylbenzenesulfonate) for comparative analysis .

- Spectroscopic Techniques :

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactivity .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions between experimental solubility data and theoretical predictions for this compound?

Methodological Answer:

- Iterative Analysis : Apply qualitative research frameworks (e.g., triangulation) to cross-validate data from HPLC, NMR, and computational solubility parameters (LogP ~3.4, as in Cyclohexyl 4-methylbenzenesulfonate) .

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar alternatives (toluene) to identify discrepancies. Use Hansen solubility parameters () for correlation .

- Error Source Identification : Assess impurities (e.g., residual sulfonic acid) via LC-MS and adjust synthetic protocols to eliminate byproducts .

Q. How can researchers design mechanistic studies to elucidate the role of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Kinetic Profiling : Conduct pseudo-first-order experiments with varying nucleophiles (e.g., azide, iodide) in acetonitrile. Monitor reaction progress via NMR if fluorinated analogs are used .

- Isotopic Labeling : Introduce or isotopes to trace sulfonate group transfer pathways .

- Computational Docking : Use AutoDock Vina to simulate transition states and compare activation energies for E vs. Z configurations .

Q. What advanced methodologies are recommended for investigating the biological activity of this compound in enzyme inhibition?

Methodological Answer:

- High-Throughput Screening (HTS) : Employ fluorescence-based assays (e.g., Förster resonance energy transfer) to screen against kinase or phosphatase targets. Use IC values to quantify potency .

- Molecular Dynamics (MD) Simulations : Model ligand-enzyme interactions (e.g., binding to ATP pockets) over 100-ns trajectories using GROMACS. Validate with crystallographic data from co-crystallized complexes .

- Metabolomic Profiling : Use LC-QTOF-MS to identify metabolic products in hepatic microsome assays, focusing on sulfonate ester hydrolysis .

Q. How should researchers address inconsistencies in crystallographic data for sulfonate derivatives like this compound?

Methodological Answer:

- Data Validation : Apply R and GooF metrics in SHELXL refinement. Compare with benchmark datasets (e.g., C–S bond lengths: ) .

- Twinned Crystal Analysis : Use PLATON to detect twinning and reprocess data with HKL-3000 for improved resolution .

- Cross-Disciplinary Collaboration : Consult ECHA or FDA GSRS entries for regulatory-grade structural references .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.